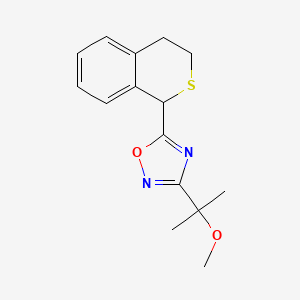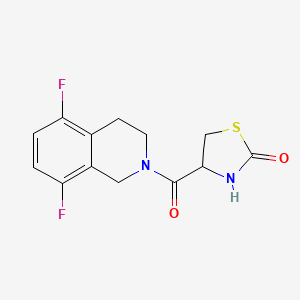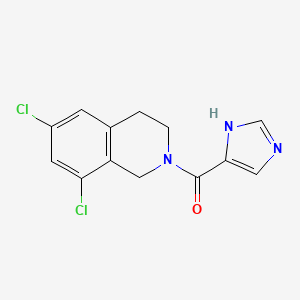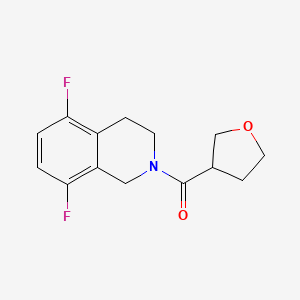
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide, also known as CBMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. For example, N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is that N-(cyclobutylmethyl)-N-phenylmethanesulfonamide may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target. This can make it difficult to interpret the results of experiments using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide.
Direcciones Futuras
There are several future directions for research on N-(cyclobutylmethyl)-N-phenylmethanesulfonamide. One area of interest is the development of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide-based therapies for cancer and viral infections. Another area of interest is the investigation of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide and its potential off-target effects.
Métodos De Síntesis
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide can be synthesized through a multistep process involving the reaction of cyclobutylmethylamine and phenylmethanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13(10-11-6-5-7-11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAKHVLZHAMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)

![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)




![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)